2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Description
This compound (CAS: 920183-93-3, molecular formula: C₂₉H₂₇N₇O₂) features a biphenyl group linked via an ethanone moiety to a piperazine ring, which is further connected to a 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine core (Fig. 1) . The triazolopyrimidine moiety is a heterocyclic system known for its role in kinase inhibition and nucleic acid interactions, while the biphenyl and piperazine components enhance lipophilicity and solubility, respectively. Synthetic routes for analogous compounds often involve Friedel-Crafts acylation for biphenyl ketone formation , followed by piperazine coupling and triazolopyrimidine ring assembly .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O/c1-21-7-13-25(14-8-21)36-29-27(32-33-36)28(30-20-31-29)35-17-15-34(16-18-35)26(37)19-22-9-11-24(12-10-22)23-5-3-2-4-6-23/h2-14,20H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGSATSWDOWDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl moiety linked to a piperazine ring and a triazolopyrimidine structure. Its unique arrangement of functional groups suggests possible interactions with various biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazolopyrimidine exhibit antimicrobial properties against various bacterial strains.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that triazolo[4,5-d]pyrimidine derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Triazolo-Pyrimidine Derivative | HeLa | 15 | Apoptosis induction |
| Triazolo-Pyrimidine Derivative | MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented in various studies. For example, derivatives containing the triazole moiety showed promising activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Triazole Derivative | Staphylococcus aureus | 18 |
| Triazole Derivative | Escherichia coli | 15 |
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds on different cancer cell lines. The results indicated that modifications in the piperazine and triazole components significantly affected the anticancer potency.
Another case study focused on the antimicrobial effects of triazole derivatives against resistant bacterial strains. The findings revealed that certain modifications enhanced activity against Staphylococcus aureus, suggesting potential for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrimidine Core
- 4-Methylphenyl vs. 4-Methoxyphenyl: A structurally analogous compound replaces the 4-methylphenyl group with a 4-methoxyphenyl substituent (CAS: 920183-93-3 variant), altering electronic properties.
- Imidazo[4,5-b]pyridine vs. Triazolopyrimidine : In , the triazolopyrimidine is replaced with an imidazo[4,5-b]pyridine core. This substitution modifies hydrogen-bonding capacity and steric bulk, impacting target selectivity .
Piperazine-Linked Derivatives
- Biphenyl-Piperazine-Acetophenone Systems: describes a compound with a piperazine linked to an aminophenyl group and acetophenone. This structure lacks the triazolopyrimidine but retains the biphenyl-piperazine scaffold, suggesting divergent biological applications (e.g., anticancer vs. CNS targets) .
- Quinazoline-Piperazine Hybrids : Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines () share the piperazine moiety but utilize a quinazoline core, which is associated with anticonvulsant activity rather than kinase inhibition .
Biphenyl Ethanone Derivatives
- Anti-Tyrosinase Biphenyl Esters : Compounds like 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates () replace the triazolopyrimidine-piperazine system with ester groups, demonstrating anti-tyrosinase activity for dermatological applications .
- Brominated Derivatives : 1-([1,1′-Biphenyl]-4-yl)-2-bromoethan-1-one () introduces a bromine atom, enabling further functionalization but reducing stability compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
